3-(Aminomethyl)-2-hydroxy-3-methylpentanal 3-(Aminomethyl)-2-hydroxy-3-methylpentanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658951
InChI: InChI=1S/C7H15NO2/c1-3-7(2,5-8)6(10)4-9/h4,6,10H,3,5,8H2,1-2H3
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

3-(Aminomethyl)-2-hydroxy-3-methylpentanal

CAS No.:

Cat. No.: VC17658951

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-2-hydroxy-3-methylpentanal -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 3-(aminomethyl)-2-hydroxy-3-methylpentanal
Standard InChI InChI=1S/C7H15NO2/c1-3-7(2,5-8)6(10)4-9/h4,6,10H,3,5,8H2,1-2H3
Standard InChI Key FTEUVRLXAQOAQP-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CN)C(C=O)O

Introduction

Structural Analysis and Molecular Characteristics

IUPAC Nomenclature and Functional Groups

The systematic name 3-(aminomethyl)-2-hydroxy-3-methylpentanal denotes a five-carbon chain (pentanal) with the following substituents:

  • A hydroxyl (-OH) group at position 2.

  • A methyl (-CH₃) group and an aminomethyl (-CH₂NH₂) group at position 3.

This arrangement creates a sterically crowded tertiary carbon at position 3, which may influence reactivity and stereochemical outcomes in synthetic applications.

Molecular Formula and Mass

The molecular formula is C₇H₁₅NO₂, with a calculated molecular weight of 145.20 g/mol and a monoisotopic mass of 145.1103 Da. Comparative data for structurally similar compounds are provided below:

CompoundFormulaMolecular Weight (g/mol)Functional Groups
2-Hydroxy-3-methylpentanal C₆H₁₂O₂116.16Hydroxyl, methyl, aldehyde
3-Hydroxy-2-methylpentanal C₆H₁₂O₂116.16Hydroxyl, methyl, aldehyde
3-(Aminomethyl)-2-hydroxy-3-methylpentanalC₇H₁₅NO₂145.20Hydroxyl, methyl, aminomethyl, aldehyde

Stereochemical Considerations

Synthesis and Manufacturing Processes

Mannich Reaction Approach

A plausible route involves a Mannich reaction between 2-hydroxy-3-methylpentanal , formaldehyde, and ammonia:

2-Hydroxy-3-methylpentanal + HCHO + NH₃ → 3-(Aminomethyl)-2-hydroxy-3-methylpentanal + H₂O\text{2-Hydroxy-3-methylpentanal + HCHO + NH₃ → 3-(Aminomethyl)-2-hydroxy-3-methylpentanal + H₂O}

This one-pot method could leverage the aldehyde’s electrophilicity to form the aminomethyl group at C3. Reaction optimization would require careful pH control (pH 8–9) and polar aprotic solvents (e.g., DMF) .

Reductive Amination Strategy

Alternative pathways may employ reductive amination of a ketone precursor. For example, catalytic hydrogenation of 2-hydroxy-3-methyl-3-nitromethylpentanal in the presence of Raney nickel could yield the target compound:

2-Hydroxy-3-methyl-3-nitromethylpentanal + H₂ → 3-(Aminomethyl)-2-hydroxy-3-methylpentanal\text{2-Hydroxy-3-methyl-3-nitromethylpentanal + H₂ → 3-(Aminomethyl)-2-hydroxy-3-methylpentanal}

This method parallels strategies used in the synthesis of β-amino alcohols .

Challenges in Purification

  • Azeotrope Formation: Analogous aldehydes like 2-hydroxy-3-methylpentanal exhibit azeotropic behavior with water (b.p. ≈ 97°C at 58.1% composition) , complicating distillation.

  • Chromatographic Resolution: Silica gel chromatography may necessitate basic modifiers (e.g., triethylamine) to mitigate aldehyde adsorption.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated >100 mg/mL due to hydrogen-bonding capacity from hydroxyl and amine groups.

  • LogP (Octanol-Water): Predicted value of -0.45 using XLogP3 algorithms , indicating moderate hydrophilicity.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ≈3300 cm⁻¹ (O-H/N-H stretch), 1720 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C-N bend).

  • ¹H NMR: Anticipated signals include δ 9.6 ppm (aldehyde proton), δ 3.8 ppm (hydroxyl-bearing methine), and δ 2.7 ppm (aminomethyl protons).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator